molecular formula C16H23N3O2 B244729 N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

Cat. No. B244729
M. Wt: 289.37 g/mol
InChI Key: LUTQYBZLONVFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, ultimately leading to B-cell activation and proliferation. N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B-cell proliferation.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit tumor growth. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has shown efficacy in preclinical models of B-cell malignancies that are resistant to other BTK inhibitors, such as ibrutinib. However, one limitation of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as investigation of its potential use in combination with other anti-cancer agents. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide may have potential applications in other BTK-mediated diseases, such as autoimmune disorders and graft-versus-host disease.

Synthesis Methods

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-(4-aminophenyl)piperazine with propanoyl chloride to form N-(4-aminophenyl)propanamide. This intermediate is then reacted with 4-bromobenzonitrile to form N-[4-(4-aminophenyl)piperazin-1-yl]propanamide. Finally, the propanamide group is acylated with propanoyl chloride to yield the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide.

Scientific Research Applications

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.

properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H23N3O2/c1-3-15(20)17-13-5-7-14(8-6-13)18-9-11-19(12-10-18)16(21)4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)

InChI Key

LUTQYBZLONVFMB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.